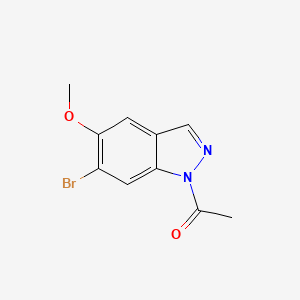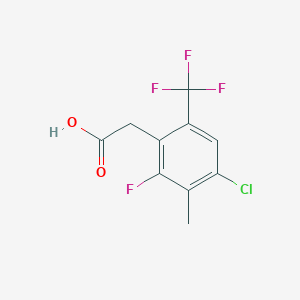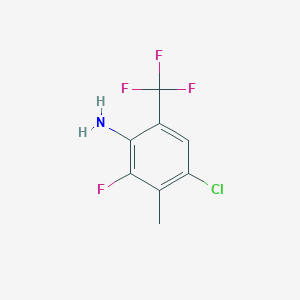![molecular formula C11H19NO3 B6355861 t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate CAS No. 1803033-61-5](/img/structure/B6355861.png)
t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl N-[(1S)-3-oxocyclohexyl]carbamate is a chemical compound with diverse applications in scientific research. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
Carbamates, such as this compound, can be synthesized by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of this compound is C11H19NO3 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . Its molecular weight is 117.15 .Applications De Recherche Scientifique
Metabolic Stability and Design of Carbamates
The metabolic stability of carbamates, including compounds like t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, is crucial in their design as drugs or prodrugs. A study compiled reliable data on the metabolic hydrolysis of medicinal carbamates, revealing a trend where metabolic stability increases with certain molecular structures. This insight is valuable in designing carbamates with desired metabolic properties (Vacondio, Silva, Mor, & Testa, 2010).
Non-Phosgene Synthesis of N-substituted Carbamates
Research on the synthesis of N-substituted carbamates, such as this compound, without using phosgene has advanced significantly. Non-phosgene methods employing CO, dimethyl carbonate, CO2, and alkyl carbamates as carbonyl reagents have been explored. These methods are aligned with green chemistry principles, highlighting the industrial and environmental benefits of such synthetic routes (Shang Jianpen, 2014).
Bioseparation Processes Using Three-phase Partitioning
Three-phase partitioning (TPP) is an innovative, non-chromatographic bioseparation technology that has seen application in the extraction, separation, and purification of bioactive molecules, potentially including derivatives of this compound. TPP is praised for its rapid, green, efficient, economical, and scalable approach, indicating its potential in food, cosmetics, and medicine applications (Yan et al., 2018).
Application in Vaccine Delivery
Trimethyl chitosan (TMC), a derivative of chitosan, has been explored for its adjuvant potential in vaccine delivery, indicating a broader scope of application for carbamate derivatives in pharmaceuticals. The research underlines the importance of natural carbohydrate polysaccharides, including potentially carbamate-functionalized materials, in developing adjuvants due to their bioavailability, non-toxicity, biodegradability, and immunostimulating ability (Malik et al., 2018).
Mécanisme D'action
Target of Action
Tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, also known as TERT-BUTYL (S)-(3-OXOCYCLOHEXYL)CARBAMATE, is a type of carbamate ester
Mode of Action
It’s known that carbamate esters, in general, can interact with their targets through the formation of covalent bonds . This compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It’s known that carbamate esters can affect various biochemical pathways depending on their specific targets .
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-3-oxocyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)
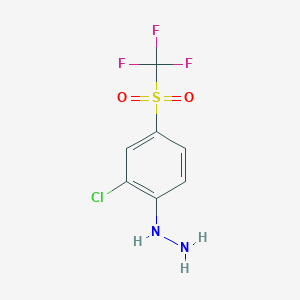
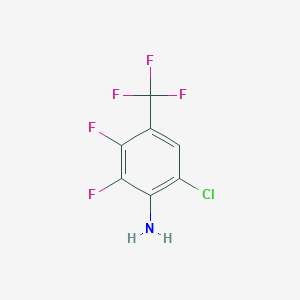

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)



